
Diethyl (S)-2-methoxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (S)-2-methoxysuccinate is an organic compound that belongs to the class of esters. It is characterized by the presence of two ethyl groups and a methoxy group attached to a succinate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (S)-2-methoxysuccinate can be synthesized through several methods. One common approach involves the esterification of (S)-2-methoxysuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (S)-2-methoxysuccinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of this compound aldehyde or this compound acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl (S)-2-methoxysuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of diethyl (S)-2-methoxysuccinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for certain enzymes, leading to the formation of active metabolites that exert physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Diethyl (S)-2-methoxysuccinate can be compared with other similar compounds such as:
Diethyl succinate: Lacks the methoxy group, resulting in different reactivity and applications.
Dimethyl (S)-2-methoxysuccinate: Contains methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Diethyl ®-2-methoxysuccinate: The enantiomer of this compound, which may have different biological activities.
Eigenschaften
CAS-Nummer |
77325-99-6 |
|---|---|
Molekularformel |
C9H16O5 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
diethyl (2S)-2-methoxybutanedioate |
InChI |
InChI=1S/C9H16O5/c1-4-13-8(10)6-7(12-3)9(11)14-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
CRFNZTOCCSXWQM-ZETCQYMHSA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)OC |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)
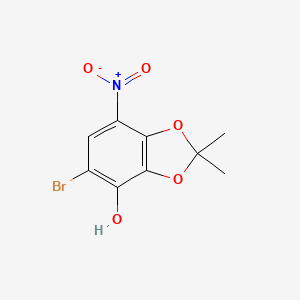
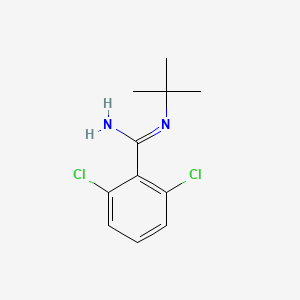
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)
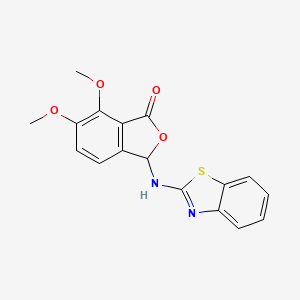
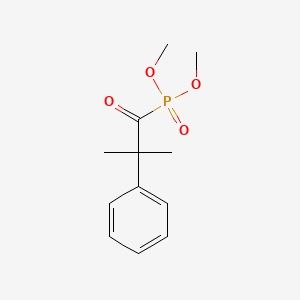
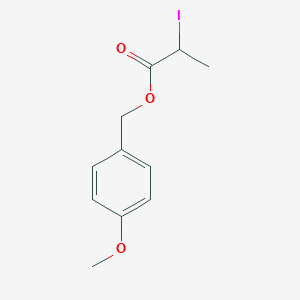

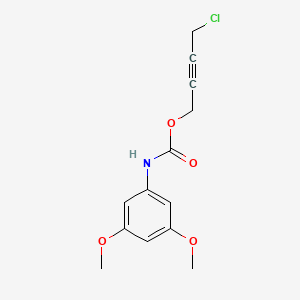

![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)
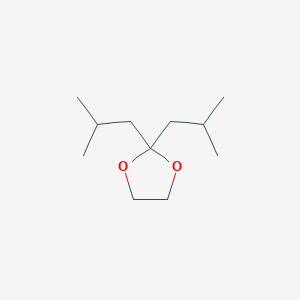

![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
